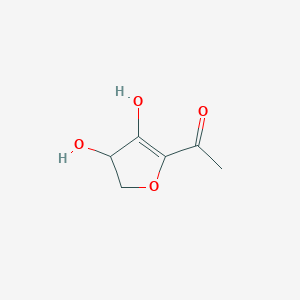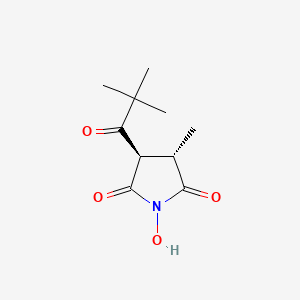![molecular formula C10H8BrNO4 B12883270 2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is a heterocyclic compound that contains both bromine and oxazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-4-(carboxy(hydroxy)methyl)benzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxy group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of azide, thiocyanate, or alkoxy derivatives.
Oxidation: Formation of aldehyde or ketone derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-(Methyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the halogen substituent, leading to different reactivity.
2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzoxazole: Similar structure but with variations in the position of functional groups.
Uniqueness
2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and potential for diverse applications. The bromomethyl group provides a site for further functionalization, while the oxazole ring contributes to the compound’s stability and biological activity.
Propriétés
Formule moléculaire |
C10H8BrNO4 |
|---|---|
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8BrNO4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,4H2,(H,14,15) |
Clé InChI |
HCFYODFITGSBGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CBr)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


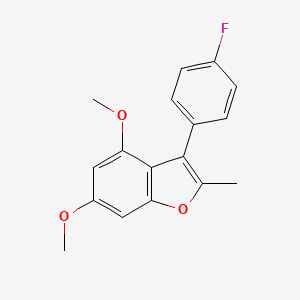
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
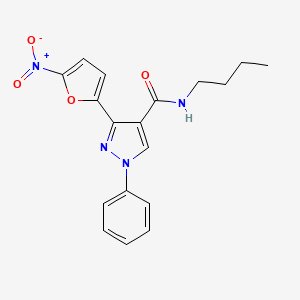
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
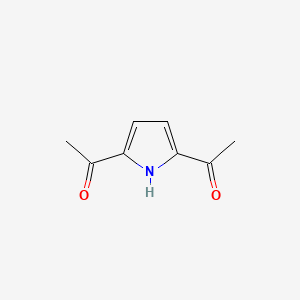
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
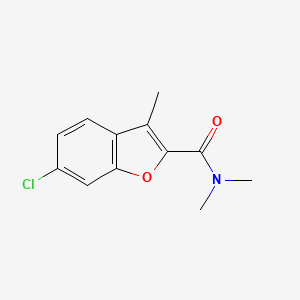
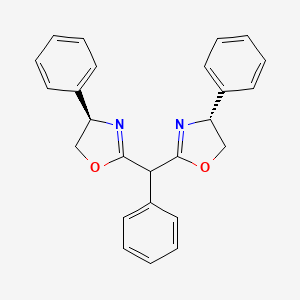
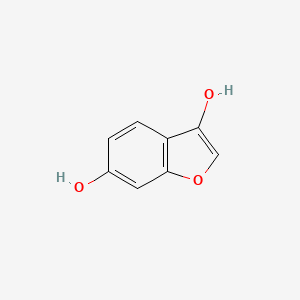
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
